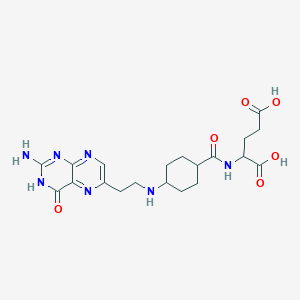

1',2',3',4',5',6'-Hexahydrohomofolic acid

説明

1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸は、必須ビタミンBである葉酸の合成誘導体です。この化合物は葉酸と構造的に類似していますが、追加の水素原子を特徴としており、ヘキサヒドロ誘導体となっています。それはDNA合成、修復、メチル化など、さまざまな生化学的プロセスにおいて重要な役割を果たしています。

特性

分子式 |

C20H27N7O6 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC名 |

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]cyclohexanecarbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H27N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h9-11,13,22H,1-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31) |

InChIキー |

HSDLNPMYTYMYLO-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸の合成は、通常、特定の条件下での葉酸の水素化を伴います。このプロセスには以下が含まれます。

触媒: 一般的に使用される触媒には、炭素上のパラジウム(Pd/C)または酸化白金(PtO2)が含まれます。

溶媒: 反応は、多くの場合、エタノールまたは酢酸などの溶媒中で行われます。

条件: 水素化プロセスには、葉酸分子の完全な還元を確実にするために、制御された温度と圧力が要求されます。

工業生産方法: 工業的な設定では、1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸の生産は、大規模な水素化反応器を伴います。このプロセスは、高収率と純度のために最適化され、反応パラメータを継続的に監視して一貫性を維持します。

化学反応の分析

反応の種類: 1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸は、さまざまな化学反応を起こし、以下を含みます。

酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。

還元: さらなる還元により、より飽和した誘導体が生成されます。

置換: この化合物は、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元剤: 水素化ホウ素ナトリウム(NaBH4)と水素化アルミニウムリチウム(LiAlH4)が頻繁に使用されます。

置換試薬: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などのハロゲン化試薬は、置換反応に使用されます。

主な生成物:

科学研究への応用

1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸は、科学研究で幅広い用途があります。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: この化合物は、DNA合成や修復を含む細胞プロセスにおける役割について研究されています。

医学: 葉酸欠乏症や関連する障害の治療における可能性について、研究が進められています。

産業: 医薬品の製造やさまざまな化学プロセスにおける試薬として使用されます。

科学的研究の応用

1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.

Medicine: Research is ongoing to explore its potential in treating folate deficiency and related disorders.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

作用機序

1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸の作用機序は、酵素反応における補因子としての役割を伴います。それは、DNA合成とメチル化に不可欠な一炭素ユニットの転移に関与しています。この化合物は、ジヒドロ葉酸還元酵素などの特定の酵素を標的とし、ジヒドロ葉酸をテトラヒドロ葉酸に変換するのを促進し、これは葉酸代謝における重要なステップです。

類似化合物:

葉酸: DNA合成と修復に必須な親化合物です。

テトラヒドロ葉酸: 葉酸の還元形で、一炭素代謝に関与しています。

メチルテトラヒドロ葉酸: メチル化された誘導体で、メチル化反応に不可欠です。

独自性: 1’,2’,3’,4’,5’,6’-ヘキサヒドロホモ葉酸は、追加の水素原子があるため、ユニークです。これらの水素原子は、その安定性と反応性を高めます。これは、さまざまな生化学的および工業的用途に適した貴重な化合物です。

類似化合物との比較

Folic Acid: The parent compound, essential for DNA synthesis and repair.

Tetrahydrofolic Acid: A reduced form of folic acid, involved in one-carbon metabolism.

Methyltetrahydrofolic Acid: A methylated derivative, crucial for methylation reactions.

Uniqueness: 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid is unique due to its additional hydrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various biochemical and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。